Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-butyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-5-6-13-15-11-8-7-10(9-12(11)18-13)14(16)17-4-2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLYZYWUKMVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223334 | |
| Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-03-7 | |
| Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Methods
One of the most common methods for synthesizing benzoxazoles involves the condensation of 2-aminophenols with aldehydes. This reaction can be catalyzed by different agents, including metal complexes and ionic liquids, to improve efficiency and yield.
Metal-Catalyzed Reactions
Metal catalysts, such as palladium and zirconium, have been used to facilitate the synthesis of benzoxazoles. For example, zirconium tetrachloride (ZrCl$$_4$$) has been employed in a one-pot synthesis of benzoxazoles using catechols, aldehydes, and ammonium acetate in ethanol.
Preparation of Ethyl 2-Butyl-1,3-Benzoxazole-6-Carboxylate
While specific literature on the synthesis of this compound is limited, the general approach can be inferred from related benzoxazole syntheses. A plausible method involves the following steps:
Synthesis of 2-Butyl-1,3-Benzoxazole : This could involve the condensation of 2-aminophenol with butyraldehyde in the presence of a catalyst.
Introduction of the Ethyl Carboxylate Group : This might involve esterification reactions or the use of ethyl chloroformate under appropriate conditions.
Recent Advances in Benzoxazole Synthesis
Recent studies have focused on improving the efficiency and sustainability of benzoxazole synthesis. For instance, the use of ZrCl$$_4$$ as a catalyst allows for high yields under mild conditions, facilitating late-stage functionalization. Additionally, palladium complexes have been shown to be effective catalysts with good recyclability.
Data and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.
Conditions and Reagents :
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Base-Catalyzed : 1 M NaOH in THF/MeOH at room temperature (RT) yields 2-butyl-1,3-benzoxazole-6-carboxylic acid .
Mechanism :
The ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion .
Aminolysis to Form Amides
The ester reacts with amines to produce carboxamides, a reaction pivotal in peptide synthesis and drug design.
Conditions and Reagents :
-
Primary/Secondary Amines : TCBOXY-like conditions (DIPEA, DMAP, RT, 15 min) yield amides with >90% efficiency .
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Sterically Hindered Amines : Extended reaction times (1–2 h) at 40°C improve yields .
Example Reaction :
Key Data :
| Amine Type | Yield (%) | Conditions | Citation |
|---|---|---|---|
| Aliphatic | 85–95 | RT, 15 min | |
| Aromatic | 70–80 | 40°C, 1 h |
Substitution Reactions on the Benzoxazole Ring
The benzoxazole ring participates in electrophilic substitution, though its electron-deficient nature limits reactivity. Directed metal-catalyzed coupling enables functionalization.
Palladium-Catalyzed Coupling :
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Buchwald-Hartwig Amination : Pd(PPh)/XPhos in toluene introduces NHBoc groups at position 4 (76–94% yield) .
-
Suzuki-Miyaura : Pd catalysts couple aryl boronic acids to the benzoxazole core .
Example :
Oxidation of the Butyl Chain
The 2-butyl substituent is oxidized to a ketone or carboxylic acid under strong oxidative conditions.
Conditions and Reagents :
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KMnO4_44/H2_22SO4_44 : Converts butyl to carboxylic acid.
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CrO3_33/AcOH : Yields 2-(3-oxobutyl)-1,3-benzoxazole-6-carboxylate.
Mechanism :
Oxidative cleavage of the terminal C–H bond proceeds via radical intermediates, confirmed by ESR studies .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the benzoxazole ring remains intact.
Conditions and Reagents :
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LiAlH4_44 in THF reduces the ester to 2-butyl-1,3-benzoxazole-6-methanol (80–85% yield) .
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H2_22/PtO2_22 : Hydrogenation under mild conditions retains the heterocycle .
Ring-Opening and Rearrangement
Under extreme conditions, the benzoxazole ring undergoes cleavage.
Acidic Hydrolysis :
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate is being investigated for its potential therapeutic applications. Research indicates that compounds within the benzoxazole class can serve as drug candidates for various diseases due to their ability to interact with specific molecular targets. For instance, studies have shown that benzoxazole derivatives can inhibit microbial growth by targeting essential enzymes in microbial metabolic pathways .
2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Comparative analyses highlight its selective action against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.
Table 1: Antimicrobial Activity of this compound
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis (Gram-positive) | TBD |
| Other Benzoxazole Derivatives | Escherichia coli (Gram-negative) | TBD |
3. Cancer Research
The compound is also being explored for its anticancer properties. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Recent studies have indicated that certain benzoxazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines .
Industrial Applications
1. Material Science
In industrial settings, this compound is utilized as an intermediate in the synthesis of new materials such as polymers and dyes. Its unique chemical structure allows it to serve as a building block for more complex molecules used in various applications.
2. Synthesis of Other Compounds
The compound acts as a precursor for synthesizing other benzoxazole derivatives with enhanced properties. For example, it can be used in the development of more potent antimicrobial or anticancer agents through structural modifications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed promising results against Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Research involving the compound's anticancer effects was performed on various cancer cell lines. The results demonstrated that modifications to the benzoxazole structure could significantly enhance cytotoxicity against specific cancer types while maintaining low toxicity in normal cells.
Mechanism of Action
The mechanism of action of Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Phenylbenzoxazole: Contains a phenyl group instead of a butyl group, leading to different biological activities.
2-Aminobenzoxazole: Contains an amino group, which significantly alters its reactivity and biological properties.
This compound is unique due to its specific ester and butyl substituents, which contribute to its distinct chemical and biological properties .
Biological Activity
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring fused with a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 233.26 g/mol. The structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Antibacterial Activity : This compound can inhibit bacterial cell wall synthesis by targeting specific enzymes involved in this process, leading to bacterial cell death .
- Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Biological Activity Overview
The following table summarizes the key biological activities of this compound:
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value in the low micromolar range . The mechanism involved activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage.
- Antimicrobial Activity : Research indicated that this compound showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Inflammation Modulation : In vitro studies revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
Q & A
What synthetic methodologies are most effective for preparing Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a precursor like 3-amino-4-hydroxybenzoic acid derivatives with an acylating agent or carbonyl source. For example, methyl 2-substituted benzoxazole carboxylates are synthesized by refluxing methyl 3-amino-4-hydroxybenzoate with excess aryl acids for ~15 hours, followed by ice quenching to precipitate the product . Key optimization parameters include reaction time, temperature, and stoichiometry of reagents. Characterization via NMR, IR, and elemental analysis ensures purity and structural confirmation .
How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for data interpretation?
Advanced Research Question
X-ray crystallography is critical for determining bond angles, torsion angles, and crystal packing. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used . For example, SHELXL refines small-molecule structures using least-squares algorithms, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement. Challenges like twinning or low-resolution data require iterative refinement and validation using tools like PLATON or CIF-checking software . Hydrogen-bonding patterns can be analyzed using graph-set notation to interpret supramolecular interactions .
What spectroscopic and analytical techniques are indispensable for characterizing this compound, and how are data contradictions addressed?
Basic Research Question
1H/13C NMR identifies proton environments and substituent effects, while IR spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Contradictions in data (e.g., unexpected splitting in NMR) may arise from dynamic effects like restricted rotation or impurities. Cross-validation with elemental analysis (C, H, N percentages) and HPLC purity checks resolves such issues . For crystalline samples, powder XRD can detect polymorphic variations .
How do intermolecular interactions influence the solid-state properties of this compound?
Advanced Research Question
Intermolecular forces (e.g., C–H···O, π-π stacking) dictate crystal packing and stability. Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs into discrete (D), chains (C), or rings (R), revealing how molecules assemble . For example, the ethyl ester group may form C–H···O interactions with adjacent benzoxazole rings, stabilizing layered structures. Computational tools like Mercury CSD or Hirshfeld surface analysis quantify interaction contributions to lattice energy .
What strategies improve yield and selectivity in benzoxazole ring formation during synthesis?
Advanced Research Question
Yield optimization involves:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., PPA) accelerate cyclization .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving selectivity .
Side reactions (e.g., ester hydrolysis) are mitigated by moisture-free conditions or protective groups. Reaction monitoring via TLC or in-situ FTIR ensures timely termination .
How can computational modeling predict reactivity or stability of this compound?
Advanced Research Question
DFT calculations (e.g., Gaussian, ORCA) model electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations assess conformational stability in solution. For crystallinity, Morphology Prediction Tools (e.g., Materials Studio) simulate crystal growth habits. Validation against experimental DSC/TGA data ensures accuracy .
What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Advanced Research Question
Key challenges include:
- Heat dissipation : Exothermic cyclization requires jacketed reactors or controlled addition rates.
- Purification : Column chromatography is impractical; alternatives like recrystallization or distillation are optimized using solubility parameters .
- Byproduct management : Process Analytical Technology (PAT) monitors impurities in real-time .
How does steric hindrance from the 2-butyl group affect derivatization reactions?
Advanced Research Question
The bulky 2-butyl group can hinder electrophilic substitution at the benzoxazole ring’s 4- or 5-positions. Steric maps generated via Molecular Mechanics (e.g., MMFF94 force field) identify accessible reactive sites. Strategies like using smaller directing groups or high-pressure conditions overcome steric limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
